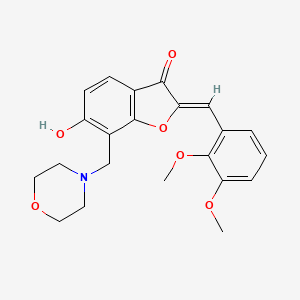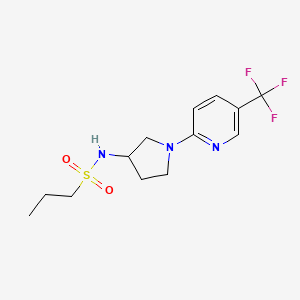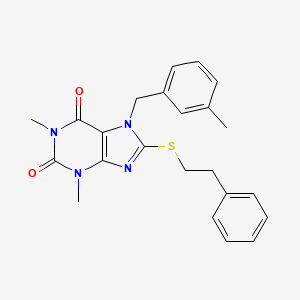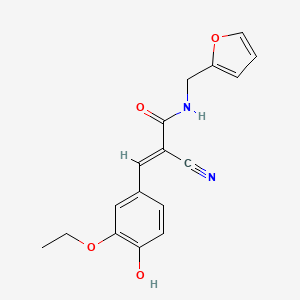![molecular formula C25H22ClFN2O2 B2587283 (E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide CAS No. 677749-46-1](/img/structure/B2587283.png)
(E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide is a useful research compound. Its molecular formula is C25H22ClFN2O2 and its molecular weight is 436.91. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activities : A study by Nakhostin et al. (2016) synthesized a series of N-arylidene acetic acid hydrazides, including compounds similar to the one , for their anti-inflammatory activity. They found that these compounds exhibited moderate to excellent anti-inflammatory activity in a carrageenan-induced rat paw edema assay. Specifically, one of the compounds showed higher anti-inflammatory activity than the reference drug diclofenac sodium acid (Nakhostin et al., 2016).
Anti-Oxidant Potential : Zaheer et al. (2015) synthesized N′-benzylidene propanehydrazides and evaluated their anti-oxidant potential, including total anti-oxidant activity, ferric reducing antioxidant power, and total phenolic content. They found that most of the synthesized compounds had useful potential for pharmaceutical applications, especially derivatives bearing 2-hydroxy substituents (Zaheer et al., 2015).
Optical Nonlinearity and Optical Limiting Studies : Naseema et al. (2012) synthesized four hydrazones and investigated their third-order nonlinear optical properties. They found that these compounds, including ones similar to the compound , are potential candidates for optical device applications such as optical limiters and optical switches (Naseema et al., 2012).
Fluorescence Enhancement : Yang et al. (2002) studied the synthesis, structure, and photochemical behavior of aminostilbenes, which are structurally similar to the compound . They found that the introduction of N-phenyl substituents to aminostilbenes leads to a more planar ground-state geometry and high fluorescence quantum yields at room temperature (Yang et al., 2002).
Synthesis and Antimicrobial Activity : Al-Ghamdi (2019) synthesized novel pyrazole derivatives based on phenylpyrazole-4-carbaldehyde and evaluated their antimicrobial activities. The study highlights the potential for designing compounds with antimicrobial properties (Al-Ghamdi, 2019).
Insecticidal Activity : Tabanca et al. (2013) synthesized hydrazide-hydrazones and investigated their biting deterrent and larvicidal activities against Aedes aegypti. They found significant insecticidal and biting deterrent activities, correlated with the presence of a halogen atom on the phenyl or heteroaryl substituent of the hydrazone moiety (Tabanca et al., 2013).
Propiedades
IUPAC Name |
(E)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]-3-(2,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2O2/c1-17-6-7-18(2)20(14-17)10-13-25(30)29-28-15-19-8-11-21(12-9-19)31-16-22-23(26)4-3-5-24(22)27/h3-15H,16H2,1-2H3,(H,29,30)/b13-10+,28-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUNCZWDCZUIRX-MEGHBNGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC(=O)NN=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C(=O)N/N=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2587204.png)






![methyl 4-((7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2587214.png)

![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587221.png)
![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2587222.png)
![3-[(Benzyloxy)methyl]aniline](/img/structure/B2587223.png)